3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride
CAS No.:
Cat. No.: VC20443151
Molecular Formula: C10H10BrClF3NO
Molecular Weight: 332.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrClF3NO |
|---|---|
| Molecular Weight | 332.54 g/mol |
| IUPAC Name | 3-[4-bromo-2-(trifluoromethyl)phenyl]oxetan-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H9BrF3NO.ClH/c11-6-1-2-7(9(15)4-16-5-9)8(3-6)10(12,13)14;/h1-3H,4-5,15H2;1H |
| Standard InChI Key | PRXZVKGACWEHCI-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CO1)(C2=C(C=C(C=C2)Br)C(F)(F)F)N.Cl |
Introduction
3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride is a chemical compound with a molecular formula of C10H10BrClF3NO. It is a hydrochloride salt of an oxetan-3-amine derivative, which incorporates a bromo and trifluoromethyl-substituted phenyl ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Preparation
While specific synthesis protocols for 3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride are not widely detailed in the literature, compounds with similar structures often involve multi-step syntheses. These may include reactions such as nucleophilic substitution, ring-opening reactions, or condensation reactions to form the oxetane ring and attach the phenyl substituents.
Potential Applications
Given its structural complexity, 3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride could be explored for various applications:
-
Pharmaceuticals: The presence of a trifluoromethyl group and a bromine atom suggests potential biological activity, which might be useful in drug development.
-
Organic Synthesis: As a building block, this compound could be used in the synthesis of more complex molecules due to its reactive sites.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrClF3NO |
| Molecular Weight | 332.55 g/mol |
| CAS Number | 2639412-95-4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume